METHYL 5,6-DIMETHOXY-3-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-INDOLE-2-CARBOXYLATE
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Overview
Description
METHYL 5,6-DIMETHOXY-3-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of METHYL 5,6-DIMETHOXY-3-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-INDOLE-2-CARBOXYLATE involves multiple steps, starting from readily available starting materials. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 5,6-DIMETHOXY-3-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-INDOLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other indole derivatives, METHYL 5,6-DIMETHOXY-3-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-INDOLE-2-CARBOXYLATE stands out due to its unique structural features and potential applications. Similar compounds include:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Ethyl (E)-3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
methyl (3Z)-3-[(3-hydroxy-6-methyl-4-oxo-5H-furo[3,4-c]pyridin-1-yl)methylidene]-5,6-dimethoxyindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7/c1-9-5-12-14(30-20(25)17(12)19(24)22-9)7-11-10-6-15(27-2)16(28-3)8-13(10)23-18(11)21(26)29-4/h5-8,25H,1-4H3,(H,22,24)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNDTWOOHAIQCQ-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(OC(=C2C(=O)N1)O)C=C3C4=CC(=C(C=C4N=C3C(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(OC(=C2C(=O)N1)O)/C=C\3/C4=CC(=C(C=C4N=C3C(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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